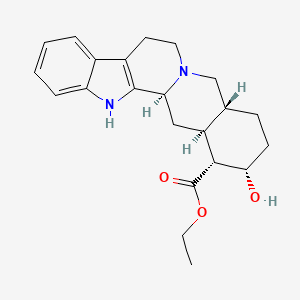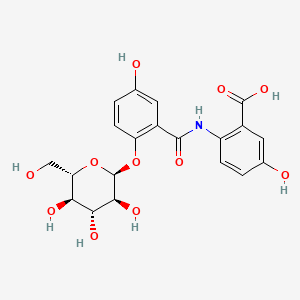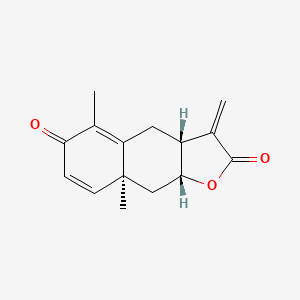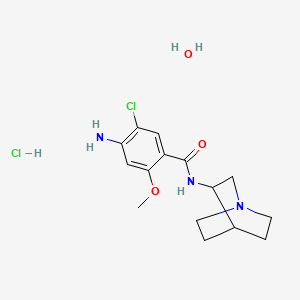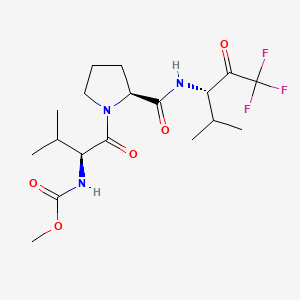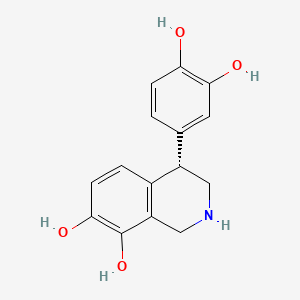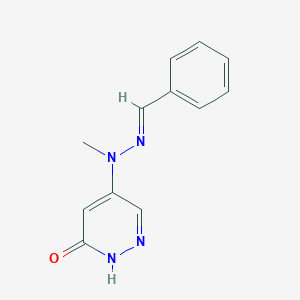
(E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of RG7304 involves several steps, starting with the preparation of the core structure, which includes a pyridazinone ring. The synthetic route typically involves the following steps:
Formation of the Pyridazinone Ring: This is achieved through the reaction of hydrazine with a suitable diketone.
Substitution Reactions: Various substituents are introduced to the pyridazinone ring through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through condensation reactions involving benzaldehyde derivatives.
Industrial production methods for RG7304 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
RG7304 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of RG7304.
Condensation: This reaction is crucial in the final assembly of the compound, where benzaldehyde derivatives are condensed with the core structure.
Common reagents used in these reactions include hydrazine, benzaldehyde derivatives, and various oxidizing and reducing agents. The major products formed from these reactions are typically derivatives of the core pyridazinone structure with various substituents.
Scientific Research Applications
RG7304 has several scientific research applications:
Chemistry: It is used as a model compound in the study of the Ras-Raf-MEK-ERK signaling pathway.
Biology: RG7304 is used to study cell signaling and the effects of pathway inhibition on cell proliferation and survival.
Mechanism of Action
RG7304 exerts its effects by inhibiting the Ras-Raf-MEK-ERK signaling pathway. This pathway is involved in cell division, differentiation, and survival. By inhibiting this pathway, RG7304 can reduce cell proliferation and induce apoptosis in cancer cells. The molecular targets of RG7304 include the MEK and RAF proteins, which are key components of the pathway .
Comparison with Similar Compounds
RG7304 is unique in its dual inhibition of both MEK and RAF proteins. Similar compounds include:
Trametinib: A MEK inhibitor used in the treatment of melanoma.
Cobimetinib: Another MEK inhibitor used in combination with other drugs for cancer treatment.
Vemurafenib: A RAF inhibitor used in the treatment of melanoma.
RG7304’s uniqueness lies in its ability to inhibit both MEK and RAF, providing a more comprehensive inhibition of the Ras-Raf-MEK-ERK pathway compared to compounds that target only one of these proteins.
Properties
Molecular Formula |
C12H12N4O |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-[[(E)-benzylideneamino]-methylamino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H12N4O/c1-16(11-7-12(17)15-13-9-11)14-8-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)/b14-8+ |
InChI Key |
CTGDOGPKSFBVDA-RIYZIHGNSA-N |
SMILES |
CN(C1=CC(=O)NN=C1)N=CC2=CC=CC=C2 |
Isomeric SMILES |
CN(C1=CC(=O)NN=C1)/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CN(C1=CC(=O)NN=C1)N=CC2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CKI27; CK127; CK 127; RG7304; RG7304; RG 7304 R7304. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


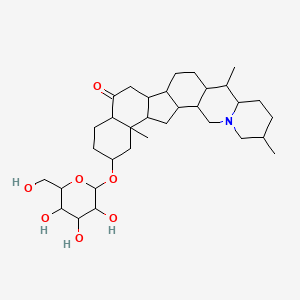
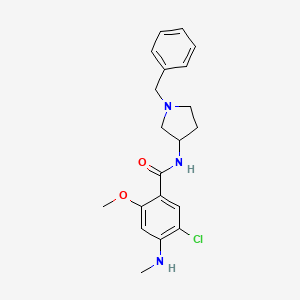
![(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene](/img/structure/B1684269.png)
![N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide](/img/structure/B1684270.png)
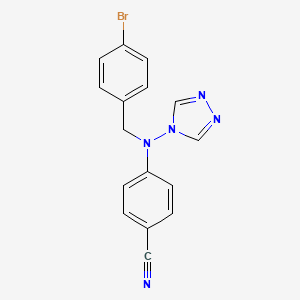
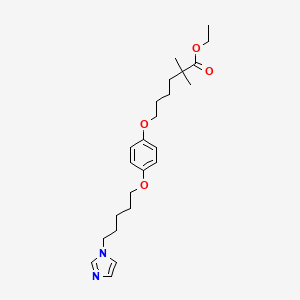
![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)
